molecular formula C7H11ClF5N B2733824 3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride CAS No. 2361725-61-1

3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride

Cat. No.: B2733824
CAS No.: 2361725-61-1
M. Wt: 239.61
InChI Key: OKKFNVGTERLRMA-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride is a fluorinated piperidine derivative with the molecular formula C7H11ClF5N and a molecular weight of 239.61 g/mol. This compound is characterized by the presence of a pentafluoroethyl group attached to the piperidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride typically involves the introduction of the pentafluoroethyl group to the piperidine ring. One common method involves the reaction of piperidine with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluoroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation can produce piperidinones .

Scientific Research Applications

3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2,2,2-Pentafluoroethyl)pyridine
  • 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
  • 2-(1,1,2,2,2-Pentafluoroethyl)aniline

Uniqueness

3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride is unique due to the presence of the piperidine ring, which imparts different chemical reactivity and biological activity compared to other fluorinated compounds. The pentafluoroethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F5N.ClH/c8-6(9,7(10,11)12)5-2-1-3-13-4-5;/h5,13H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKFNVGTERLRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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